molecular formula C12H22N2O2 B1477027 Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone CAS No. 2097979-07-0

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone

Cat. No.: B1477027
CAS No.: 2097979-07-0
M. Wt: 226.32 g/mol
InChI Key: WUYTUSBWYWDBRC-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone and related compounds have been the subject of various research studies focusing on their synthesis and transformation into other chemical structures. For instance, research has detailed the synthesis of novel 3-oxopiperidin-2-ones from certain azetidin-2-ones, demonstrating a method to transform these compounds into piperidines and pyrrolidines, highlighting their potential as intermediates in chemical synthesis (Dejaegher et al., 2008). Other studies have explored the asymmetric synthesis of specific azetidin-2-ones and their conversion into functionalized piperazines and 1,4-diazepanes (Dekeukeleire et al., 2012).

Chemical Properties and Mechanistic Insights

Research has also been conducted on the rearrangement of azetidin-2-ones to produce highly functionalized compounds, providing detailed insights into the reaction mechanisms and the properties of these compounds (Dejaegher & de Kimpe, 2004). Furthermore, the study of 2-azetidinones as precursors for pincer ligands in the context of metal-promoted degradation has contributed to our understanding of their structural and spectroscopic properties, adding valuable information to the field of coordination chemistry (Casarrubios et al., 2015).

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, this compound derivatives have been evaluated for their potential in various biological activities. Notable among these is the evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which was found to be a promising catalyst for asymmetric addition reactions, indicating its potential applicability in producing chiral compounds (Wang et al., 2008). Other studies have explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the biological activity of these compounds against various bacterial and fungal strains (Patel et al., 2011).

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductase enzymes, influencing their activity . The nature of these interactions often involves hydrophobic interactions and hydrogen bonding, which stabilize the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has shown cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to apoptosis or cell cycle arrest in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the colchicine binding site of tubulin, inhibiting its polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other proteins and enzymes, either inhibiting or activating them, thereby altering gene expression and cellular functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, impacting the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution within cells . This compound tends to accumulate in certain tissues, which may influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cellular components . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its biochemical and cellular effects .

Properties

IUPAC Name

azetidin-3-yl-[4-(2-methoxyethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-16-7-4-10-2-5-14(6-3-10)12(15)11-8-13-9-11/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYTUSBWYWDBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.